N-undecanoyl-L-Homoserine lactone

説明

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .

Synthesis Analysis

An enzymatic method to produce N-acyl homoserine lactones (AHLs) is described. This report represents the first example of the synthesis of bioactive AHLs using immobilized Candida antarctica lipase as the catalyst .

Molecular Structure Analysis

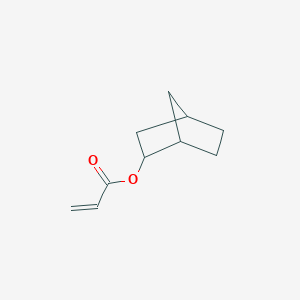

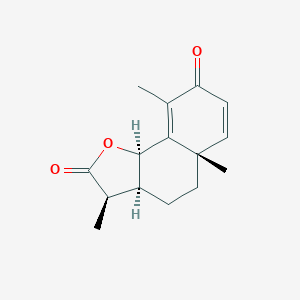

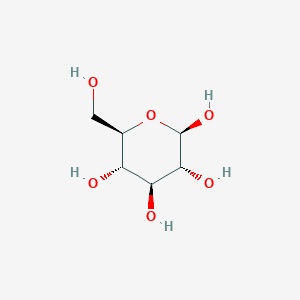

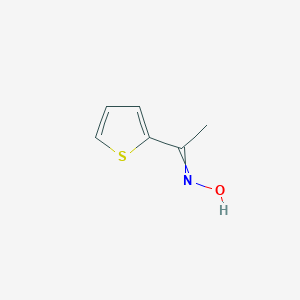

The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3 .

Chemical Reactions Analysis

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .

Physical And Chemical Properties Analysis

The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3. Its average mass is 269.380 Da and its monoisotopic mass is 269.199097 Da .

科学的研究の応用

Quorum Sensing in Bacterial Communication

N-undecanoyl-L-Homoserine lactone is a signaling molecule in quorum sensing, which is a system used by bacteria to coordinate gene expression according to the density of their population. This molecule plays a crucial role in regulating virulence, biofilm formation, and exoprotease production in various bacterial species .

Modulation of Pathogenesis

Research has explored the modulation of bacterial quorum-sensing signaling systems with molecules like N-undecanoyl-L-Homoserine lactone to suppress pathogenesis, offering a novel approach to antimicrobial research for infectious diseases .

Gene Expression Induction

This compound has been used to induce gene expression, such as GFP production in reporter strains like E. coli expressing the V. fischeri LuxR-P luxI quorum-sensing operon, which is essential for studying gene regulation and cellular responses .

Antimicrobial Research

N-undecanoyl-L-Homoserine lactone’s role in quorum sensing makes it valuable for antimicrobial research, particularly in understanding how bacterial communication can be disrupted to prevent infection and disease spread .

Virulence Factor Production

The molecule is involved in the production of virulence factors, which are molecules produced by bacteria that contribute to their ability to cause disease. Understanding this process can lead to the development of new therapeutic strategies .

Biofilm Formation

Biofilms are communities of microorganisms that are attached to a surface. N-undecanoyl-L-Homoserine lactone is involved in biofilm formation, which has implications for both natural ecosystems and industrial processes .

Synthetic Biology Applications

Due to its role in gene regulation, N-undecanoyl-L-Homoserine lactone is also of interest in synthetic biology for constructing biological systems that can perform new functions or improve existing ones .

Environmental Monitoring

The compound can be used in environmental monitoring to detect bacterial populations and their activity levels, which is important for assessing ecosystem health and detecting potential hazards .

作用機序

Target of Action

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It primarily targets the LuxR-P luxI quorum-sensing operon in bacteria such as E. coli and V. fischeri . This operon plays a crucial role in bacterial communication and coordination .

Mode of Action

This compound interacts with its targets by inducing the production of Green Fluorescent Protein (GFP) in the bacterial strains expressing the LuxR-P luxI quorum-sensing operon . This interaction and the resulting changes allow bacteria to regulate gene expression in response to changes in cell density .

Biochemical Pathways

The affected pathway is the quorum-sensing pathway in bacteria . This pathway is responsible for coordinating gene expression, which manifests in various phenotypes including biofilm formation and virulence factor production .

Result of Action

The action of N-undecanoyl-L-Homoserine lactone results in the modulation of bacterial behavior at a population level . Specifically, it can induce GFP production in bacterial strains, providing a visual marker of quorum sensing .

将来の方向性

特性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWJNUREPGJHSG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025436 | |

| Record name | N-Undecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-undecanoyl-L-Homoserine lactone | |

CAS RN |

216596-71-3 | |

| Record name | N-Undecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)